6-Bromo-5-cyano-nicotinic acid ethyl ester
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Overview
Description
6-Bromo-5-cyano-nicotinic acid ethyl ester is a chemical compound with the molecular formula C9H7BrN2O2. It is known for its versatility in various scientific research studies, particularly in the fields of organic chemistry and drug synthesis . This compound is characterized by its pale-yellow to yellow-brown solid form and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyano-nicotinic acid ethyl ester involves several steps. One common method includes the bromination of 5-cyano-nicotinic acid followed by esterification with ethanol. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step typically requires an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyano-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-5-cyano-nicotinic acid.
Reduction: Formation of 6-bromo-5-aminonicotinic acid ethyl ester.
Substitution: Formation of various substituted nicotinic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-cyano-nicotinic acid ethyl ester is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyano-nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various biological molecules. The ester group facilitates its incorporation into larger molecular frameworks, enhancing its potential as a building block in drug synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-cyano-nicotinic acid
- 5-Cyano-nicotinic acid ethyl ester
- 6-Bromo-nicotinic acid ethyl ester
Uniqueness
6-Bromo-5-cyano-nicotinic acid ethyl ester stands out due to the presence of both bromine and cyano groups, which confer unique reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 6-bromo-5-cyanopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAXXCWCXUUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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